molecular formula C11H24O2 B14739348 Undecane-1,3-diol CAS No. 6071-32-5

Undecane-1,3-diol

Cat. No.: B14739348
CAS No.: 6071-32-5
M. Wt: 188.31 g/mol
InChI Key: CSFUNXXUTSRHPN-UHFFFAOYSA-N
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Description

Undecane-1,3-diol (C₁₁H₂₄O₂) is a long-chain aliphatic diol characterized by hydroxyl groups at positions 1 and 3 of an 11-carbon backbone. This compound exhibits moderate hydrophilicity due to its diol functionality, balanced by the hydrophobic nature of its alkyl chain. Surface tension data from the QDB Compound Surface Tension Dataset () indicates a value of 23.6 mN/m for this compound, positioning it between decane-1,2-diol (23.4 mN/m) and tridecane-1,3-diol (23.7 mN/m).

Properties

CAS No.

6071-32-5

Molecular Formula

C11H24O2

Molecular Weight

188.31 g/mol

IUPAC Name

undecane-1,3-diol

InChI

InChI=1S/C11H24O2/c1-2-3-4-5-6-7-8-11(13)9-10-12/h11-13H,2-10H2,1H3

InChI Key

CSFUNXXUTSRHPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of undecane-1,3-dione using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic hydrogenation of undecane-1,3-dione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the dione to the diol .

Chemical Reactions Analysis

Types of Reactions

Undecane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Undecane-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of undecane-1,3-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The hydroxyl groups in this compound can form hydrogen bonds with target molecules, influencing their structure and function .

Comparison with Similar Compounds

Structural and Functional Group Variations

Aromatic vs. Aliphatic Diols :

  • Benzene-1,3-diol derivatives (e.g., 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, ) feature a phenolic backbone that enhances resonance stability and antimicrobial activity. For example, azo-functionalized benzene-1,3-diol analogs (e.g., compounds 4h and 4i, ) exhibit potent antibacterial activity against Staphylococcus aureus and Listeria monocytogenes, surpassing aliphatic diols in efficacy .
  • Undecane-1,3-diol lacks aromaticity, resulting in lower reactivity in electrophilic substitutions but higher chemical stability in non-polar environments.

Chain Length and Substitution :

  • Shorter-chain diols like decane-1,2-diol (C₁₀H₂₂O₂) have slightly lower surface tension (23.4 mN/m) due to reduced hydrophobic interactions .
  • Longer-chain diols such as pentadecane-1,3-diol (C₁₅H₃₂O₂) exhibit higher surface tension (26.5 mN/m), attributed to increased van der Waals forces .
  • Branched diols like 3,3-dimethylundecane () lack hydroxyl groups entirely, emphasizing the critical role of diol functionality in hydrophilicity and hydrogen-bonding capacity.
Physicochemical Properties
Compound Surface Tension (mN/m) Key Applications Bioactivity
This compound 23.6 Surfactants, polymer intermediates Limited
Decane-1,2-diol 23.4 Solvents, emulsions Low
Pentadecane-1,3-diol 26.5 Lubricants, coatings Moderate (lipid membranes)
5-Pentadecylbenzene-1,3-diol N/A Antimicrobial agents (CAS 3158-56-3) High (antibacterial)

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